

Minimizing impurities during the carbothermic reduction of celestite

Author: BenchChem Technical Support Team. Date: December 2025



Technical Support Center: Carbothermic Reduction of Celestite

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the carbothermic reduction of celestite (SrSO₄) to produce **strontium sulfide** (SrS), a key precursor for various strontium compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities of concern in the carbothermic reduction of celestite?

A1: The primary impurities can be categorized into two groups:

- Ore-based impurities: These are minerals that naturally co-exist with celestite ore. Common examples include barium sulfate (BaSO₄), calcium sulfate (CaSO₄), silicon dioxide (SiO₂), iron oxide (Fe₂O₃), and aluminum oxide (Al₂O₃).[1][2]
- Process-induced impurities: These are undesirable side products formed during the reduction process. A key impurity in this category is strontium carbide (SrC₂), which can form at high temperatures or with an excess of the carbonaceous reducing agent.[3][4]

Q2: What is the optimal temperature range for the carbothermic reduction of celestite?

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A2: The carbothermic reduction of celestite to **strontium sulfide** typically begins at temperatures around 900°C and is generally complete by 1300°C.[4] While higher temperatures can increase the reaction rate, they also elevate the risk of forming strontium carbide (SrC₂), especially above 1100°C.[3] Therefore, operating within the 1000-1200°C range is often a good balance between reaction efficiency and impurity minimization.

Q3: How does the ratio of carbon to celestite affect the purity of the final product?

A3: The stoichiometry of the carbon-to-celestite ratio is a critical parameter. An insufficient amount of carbon will lead to incomplete reduction of SrSO₄, leaving unreacted celestite in the product. Conversely, a significant excess of carbon can promote the formation of strontium carbide (SrC₂), particularly at higher temperatures.[3]

Q4: What is "black ash," and what does it typically contain?

A4: "Black ash" is the common term for the solid product obtained after the carbothermic reduction of celestite.[5] It is a mixture containing the desired **strontium sulfide** (SrS), along with unreacted starting materials (celestite and carbon), and the reduced forms of ore-based impurities (e.g., BaS, CaS), and any process-induced impurities like SrC₂.[5]

Q5: What analytical techniques are recommended for characterizing the product and identifying impurities?

A5: A combination of analytical techniques is recommended for a comprehensive analysis:

- X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases present in the black ash, such as SrS, unreacted SrSO₄, SrC₂, BaS, and CaS.[6][7]
- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption
 Spectrometry (AAS): These techniques are suitable for quantifying the elemental composition, particularly for detecting and measuring the concentration of impurity cations like barium and calcium.[8][9]
- Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): This
 can provide morphological information and elemental mapping of the product particles,
 helping to identify the distribution of impurities.[7][10]



Troubleshooting Guides

Issue 1: Incomplete Conversion of Celestite (SrSO₄)

Symptom	Possible Cause	Troubleshooting Action
XRD analysis of the black ash shows significant peaks corresponding to SrSO ₄ .[6]	1. Insufficient Reduction Temperature: The temperature may not have been high enough to achieve complete conversion.[4] 2. Inadequate Roasting Time: The reaction may not have had enough time to go to completion. 3. Insufficient Reducing Agent: The amount of carbon may be stoichiometrically insufficient to reduce all the SrSO ₄ .	1. Increase Temperature: Gradually increase the roasting temperature in increments of 50°C, up to a maximum of 1300°C. Monitor for the formation of SrC2. 2. Extend Roasting Time: Increase the duration of the reduction process. 3. Adjust C:SrSO4 Ratio: Increase the molar ratio of carbon to celestite. Be cautious of adding a large excess, which could lead to carbide formation.

Issue 2: Presence of Strontium Carbide (SrC2) Impurity



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Symptom	Possible Cause	Troubleshooting Action
XRD analysis of the black ash shows peaks corresponding to SrC2.[3]	1. Excessive Reduction Temperature: Temperatures above 1100°C significantly increase the likelihood of SrC ₂ formation.[3] 2. Excess Reducing Agent: A high C:SrSO ₄ ratio can drive the formation of carbides.[3]	1. Lower Reduction Temperature: Reduce the operating temperature to below 1100°C. Consider a range of 1000-1050°C. 2. Optimize C:SrSO4 Ratio: Decrease the molar ratio of carbon to celestite. Perform a series of experiments to find the optimal ratio that ensures complete reduction without significant carbide formation.

Issue 3: High Levels of Barium and Calcium Sulfides (BaS, CaS) in the Product



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Symptom	Possible Cause	Troubleshooting Action
ICP-MS or AAS analysis of the leached product shows high concentrations of barium and/or calcium.[8]	High levels of BaSO ₄ and CaSO ₄ in the starting celestite ore.[1]	1. Ore Beneficiation: If possible, use a higher grade of celestite ore with lower Ba and Ca content.[1] 2. Selective Leaching: After the reduction, employ a multi-stage leaching process with hot water (85-100°C).[5] Controlling the concentration of the SrS solution in each stage can help to selectively dissolve SrS while leaving some of the less soluble impurities behind. 3. Acid Leaching and Selective Precipitation: For purification of the final strontium salt, acid leaching can be employed. The impure sulfide can be dissolved in a dilute acid (e.g., HCl). Barium can then be selectively precipitated as BaSO ₄ by the controlled addition of a sulfate source before re-precipitating the desired strontium salt.[11]

Issue 4: Low Yield of Water-Soluble Strontium Sulfide



Symptom	Possible Cause	Troubleshooting Action
After leaching the black ash with water, the concentration of SrS in the aqueous solution is lower than expected.	1. Incomplete Reduction: As in Issue 1, a significant portion of the strontium may still be in the form of insoluble SrSO ₄ . 2. Inefficient Leaching: The leaching process itself may not be optimal.	1. Address Incomplete Reduction: Refer to the troubleshooting actions for Issue 1. 2. Optimize Leaching Parameters: Increase the leaching temperature to 85- 100°C.[5] Ensure adequate stirring and sufficient leaching time. Consider a multi-stage counter-current leaching process to maximize extraction efficiency.[5] It is important to note that the concentration of the SrS extract should be kept below 12% by weight in subsequent leaching stages to ensure high extraction efficiency.[5]

Data Presentation

Table 1: Typical Chemical Composition of Celestite Ore Grades



Component	High-Grade (>90% SrSO4)	Medium-Grade (80- 90% SrSO ₄)	Low-Grade (<80% SrSO ₄)
Strontium Sulfate (SrSO ₄)	> 90%	80 - 90%	< 80%
Barium Sulfate (BaSO ₄)	0 - 2%	0 - 5%	Variable
Calcium Sulfate (CaSO ₄)	0 - 2%	0 - 5%	Variable
Silicon Dioxide (SiO ₂)	0 - 1%	0 - 3%	Variable
Iron Oxide (Fe ₂ O ₃)	< 0.5%	0 - 1%	Variable
Aluminum Oxide (Al ₂ O ₃)	< 0.5%	0 - 1%	Variable

Data compiled from[1].

Table 2: Effect of Temperature on Product Composition

Temperature (°C)	SrSO ₄ Conversion	Risk of SrC ₂ Formation
900	Begins	Very Low
1000	Moderate to High	Low
1100	High	Moderate
1200	Very High / Complete	High
1300	Complete	Very High
1400	Complete	Very High

This table provides a qualitative summary based on findings from[3][4][6].

Experimental Protocols

1. Carbothermic Reduction of Celestite



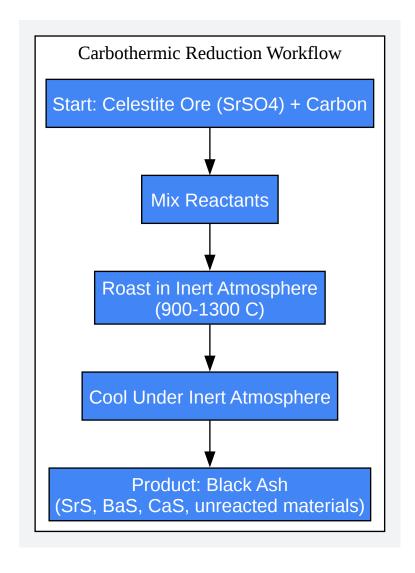
- Materials and Equipment:
 - High-purity celestite ore, finely ground (<2 mm).
 - Metallurgical coke or other carbon source, finely ground (<2 mm).
 - High-temperature horizontal tube furnace with gas flow control.
 - Alumina crucible.
 - Inert gas (e.g., nitrogen).
- Procedure:
 - Dry the ground celestite and coke at 105°C for at least 4 hours to remove moisture.
 - Thoroughly mix the celestite and coke in the desired stoichiometric ratio. A common starting point is a C:SrSO₄ molar ratio slightly above the stoichiometric requirement (e.g., 2.1:1 for the reaction SrSO₄ + 2C -> SrS + 2CO₂).
 - Place approximately 20 g of the mixture into an alumina crucible.
 - Place the crucible in the center of the tube furnace.
 - Purge the furnace tube with an inert gas (e.g., nitrogen) to remove air. Maintain a slow flow of the inert gas throughout the experiment.[4]
 - Heat the furnace to the desired reduction temperature (e.g., 1100°C) and hold for a specified time (e.g., 60-120 minutes).
 - After the designated time, turn off the furnace and allow it to cool to below 300°C under the inert atmosphere before removing the crucible containing the black ash.[4]
- 2. Leaching of **Strontium Sulfide** from Black Ash
- Materials and Equipment:
 - Black ash from the carbothermic reduction.



- o Deionized water.
- Jacketed glass reactor with a stirrer and temperature control.
- Filtration apparatus (e.g., Buchner funnel with vacuum flask).
- Procedure:
 - Preheat the deionized water to the desired leaching temperature (e.g., 90°C).[5]
 - Add the black ash to the hot water in the reactor. A solid-to-liquid ratio of 1:5 to 1:10 (w/v) is a reasonable starting point.[12]
 - Stir the slurry at a constant rate (e.g., 500 rpm) for a set duration (e.g., 90-150 minutes).
 - Filter the hot slurry to separate the aqueous SrS solution (leachate) from the solid residue.
 - For multi-stage leaching to improve recovery, the solid residue can be re-leached with fresh hot water. The leachate from the second stage can be used as the leaching solution for the first stage of a new batch of black ash (counter-current leaching).[5]

Visualizations

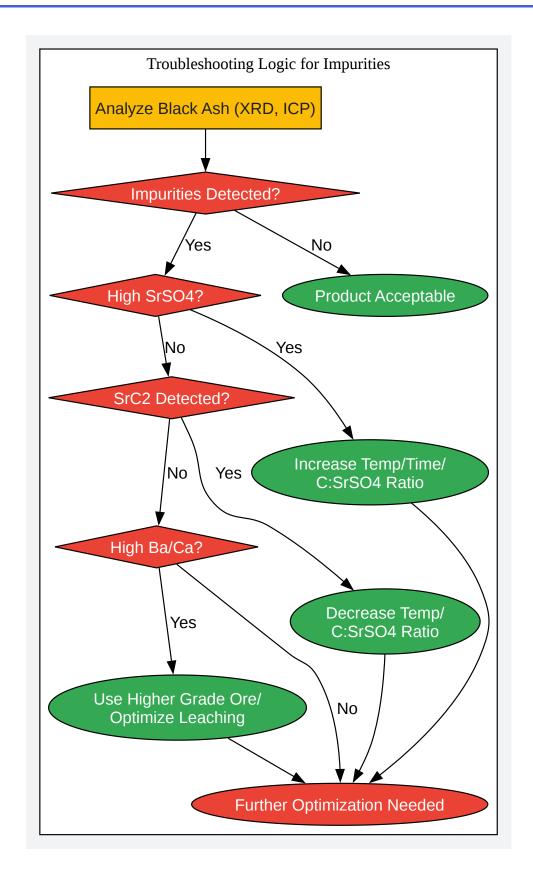




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Caption: High-level workflow for the carbothermic reduction of celestite.





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Caption: Decision-making workflow for troubleshooting common impurities.



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References

- 1. atdmdrilling.com [atdmdrilling.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US3701637A Process for leaching strontium sulfide black ash Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Online analysis of strontium and barium in high purity brine | Metrohm [metrohm.com]
- 9. journalssystem.com [journalssystem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Minimizing impurities during the carbothermic reduction of celestite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047521#minimizing-impurities-during-thecarbothermic-reduction-of-celestite]

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